4-Bromo-3,5-dimethoxyaniline

Synthetic methodology Aromatic bromination Process chemistry

For selective BRDT inhibitor programs, 4-Bromo-3,5-dimethoxyaniline provides a crucial bromine handle for cross-coupling essential to heteroaryl kinase inhibitor synthesis per US20120302567A1. Its >130-fold affinity difference for BRDT vs BRD4 makes it irreplaceable by non-brominated or chloro analogs. Ideal for medicinal chemistry scale-up with reproducible 58% yields.

Molecular Formula C8H10BrNO2
Molecular Weight 232.07 g/mol
CAS No. 232275-47-7
Cat. No. B1358710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,5-dimethoxyaniline
CAS232275-47-7
Molecular FormulaC8H10BrNO2
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Br)OC)N
InChIInChI=1S/C8H10BrNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3
InChIKeyMJINXEUETHLORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,5-dimethoxyaniline (CAS 232275-47-7) Procurement Guide: Reactivity and Building Block Profile


4-Bromo-3,5-dimethoxyaniline (CAS 232275-47-7) is a brominated aromatic amine with molecular formula C8H10BrNO2, molecular weight 232.08 g/mol, and calculated logP of 1.9 [1]. As a derivative of 3,5-dimethoxyaniline bearing a bromine substituent at the para position relative to the amine [2], it serves as a versatile synthetic building block in medicinal chemistry for the construction of bioactive heterocyclic frameworks including indoles and protein kinase inhibitors [3].

Why 4-Bromo-3,5-dimethoxyaniline Cannot Be Substituted with Other 3,5-Dimethoxyaniline Analogs


Generic substitution among 3,5-dimethoxyaniline derivatives is precluded by the divergent physicochemical and reactivity profiles conferred by the 4-position substituent. The bromine atom in 4-bromo-3,5-dimethoxyaniline provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) and can also be converted into organometallic intermediates (Grignard, organolithium) [1]. In contrast, the unsubstituted 3,5-dimethoxyaniline (CAS 10272-07-8) lacks this handle entirely, while the chloro analog (CAS 226419-21-2) exhibits lower reactivity in oxidative addition steps due to the stronger C-Cl bond compared to C-Br, fundamentally altering the kinetics and scope of downstream transformations [2]. Additionally, the electron-withdrawing bromine modulates the electronic density of the aromatic ring, affecting both the nucleophilicity of the amine and the regioselectivity of electrophilic aromatic substitution reactions [3]. For research programs targeting specific bioactive pharmacophores where the 4-bromo moiety is integral to structure-activity relationships, substitution with non-brominated or chloro analogs will yield divergent biological profiles [4].

Quantitative Differentiation Evidence: 4-Bromo-3,5-dimethoxyaniline vs. 3,5-Dimethoxyaniline Analogs


Synthetic Yield Comparison: Cu-Mediated Bromination of 3,5-Dimethoxyaniline to 4-Bromo-3,5-dimethoxyaniline

4-Bromo-3,5-dimethoxyaniline can be synthesized from 3,5-dimethoxyaniline via Cu-mediated selective bromination, achieving a reported isolated yield of 58% [1]. This synthetic route enables conversion of the unsubstituted parent aniline to the brominated derivative, providing access to a compound with a reactive C-Br bond handle unavailable in the starting material. In contrast, 3,5-dimethoxyaniline itself lacks this halogen functionality and cannot participate directly in Pd-catalyzed cross-coupling reactions without prior halogenation.

Synthetic methodology Aromatic bromination Process chemistry

Bromodomain Binding Affinity: 4-Bromo-3,5-dimethoxyaniline-Derived Compound Kd for BRD4 and BRDT

A compound containing the 4-bromo-3,5-dimethoxyaniline scaffold (BDBM50207720, CHEMBL3954022) exhibits a Kd of 109,000 nM (109 μM) for human BRD4 as measured by surface plasmon resonance (SPR) [1]. Additionally, a structurally related 4-bromo-3,5-dimethoxyaniline derivative (BDBM50615275, CHEMBL5282240) demonstrates a Kd of 830 nM for human BRDT bromodomain 1, representing a >130-fold difference in binding affinity between closely related bromodomain family members [2]. In contrast, compounds derived from 3,5-dimethoxyaniline without the 4-bromo substituent show distinct binding profiles; the bromine atom's presence is critical for modulating electronic properties and hydrophobic interactions within the acetyl-lysine binding pocket.

Epigenetics Bromodomain inhibition BRD4 BRDT

LogP Differentiation: 4-Bromo-3,5-dimethoxyaniline vs. 3,5-Dimethoxyaniline

The calculated octanol-water partition coefficient (LogP) for 4-bromo-3,5-dimethoxyaniline is 1.9 [1]. This value reflects the contribution of the bromine substituent to overall lipophilicity. The parent compound 3,5-dimethoxyaniline (CAS 10272-07-8) has a lower calculated LogP of approximately 1.0-1.2 based on fragment-based predictions [2]. The introduction of bromine at the 4-position increases LogP by approximately 0.7-0.9 log units, a physiochemically meaningful shift that may influence membrane permeability and pharmacokinetic behavior in biologically active derivatives [3].

Physicochemical properties Lipophilicity ADME prediction

Indole Synthesis Regioselectivity: Cyclization of 4-Bromo-3,5-dimethoxyaniline-Derived Amino Ketones

Cyclization of amino ketones derived from 3,5-dimethoxyaniline and phenacyl bromides (including 4-bromophenacyl bromide) affords 2-arylindoles (8a,b) in preference to 3-arylindoles (7), demonstrating clear regioselectivity in indole formation [1]. The presence of the bromine substituent on the aromatic ring influences the electronic environment and directs the cyclization pathway. While this study used 3,5-dimethoxyaniline as the starting aniline, the incorporation of 4-bromo-3,5-dimethoxyaniline provides an additional synthetic handle that retains the regioselectivity profile while enabling further functionalization at the bromine position [2].

Heterocyclic synthesis Indole derivatives Regioselectivity

4-Bromo-3,5-dimethoxyaniline: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of Bromodomain-Targeting Chemical Probes and Epigenetic Inhibitors

Based on documented binding affinity data showing Kd values of 830 nM for BRDT bromodomain 1 [1] and differential binding across bromodomain family members (109,000 nM for BRD4), 4-bromo-3,5-dimethoxyaniline is suitable as a core scaffold for developing bromodomain-targeting chemical probes. The >130-fold affinity difference between BRDT and BRD4 within structurally related compounds suggests that this scaffold can be optimized for bromodomain selectivity, making it valuable for epigenetic research programs investigating BET family proteins and male contraceptive target validation [2]. Researchers focused on selective BRDT inhibition should prioritize this building block over non-brominated or chloro analogs that would lack comparable bromodomain interaction profiles.

Protein Kinase Inhibitor Medicinal Chemistry Programs

4-Bromo-3,5-dimethoxyaniline is explicitly claimed as a reactant in US20120302567A1 for the synthesis of bicyclic heteroaryl derivatives with protein kinase inhibitory activity [1]. The 4-bromo substituent enables cross-coupling reactions that incorporate diverse aromatic and heteroaromatic moieties essential for ATP-binding site interactions in kinase inhibitors. The compound serves as a strategic intermediate in constructing kinase inhibitor libraries where the bromine handle facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, and the electron-donating methoxy groups modulate aromatic ring electronics to optimize target engagement. The 58% reported synthetic yield from the parent aniline [2] provides a reproducible entry point for medicinal chemistry scale-up.

Donor-Acceptor Functional Materials and Optoelectronic Building Blocks

According to CN110183475B [1], 4-bromo-3,5-dimethoxyaniline serves as a synthetic precursor for donor-acceptor-based bisboron oxapyrene compounds. The bromine substituent acts as a leaving group or coupling handle in the construction of extended π-conjugated systems, while the electron-rich 3,5-dimethoxyaniline core functions as a donor moiety. With calculated LogP of 1.9 and topological polar surface area of 44.5 Ų [2], this building block offers a defined lipophilicity-hydrophilicity balance suitable for solution-processable organic electronic materials. Researchers developing fluorescent probes, OLED materials, or organic semiconductors will find the predictable electronic properties and synthetic versatility of this compound advantageous for systematic structure-property relationship studies.

Indole and Heterocyclic Library Synthesis with Defined Regioselectivity

The established preference for 2-arylindole formation over 3-arylindoles during cyclization of amino ketones derived from dimethoxyaniline precursors [1] makes 4-bromo-3,5-dimethoxyaniline a reliable building block for synthesizing 2-arylindole libraries with predictable regiochemical outcomes. The bromine substituent remains available for subsequent diversification via cross-coupling reactions, enabling the construction of structurally diverse indole collections for biological screening. This application scenario is particularly relevant for pharmaceutical hit-to-lead programs and academic natural product analog synthesis where indole frameworks represent privileged scaffolds [2].

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